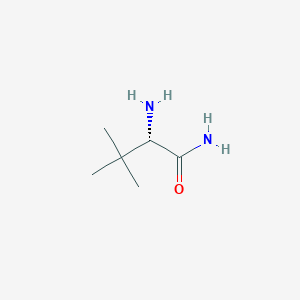
4-(1H-Imidazol-1-yl)benzohydrazid
Übersicht
Beschreibung
4-(1H-Imidazol-1-yl)benzohydrazide is a chemical compound that features an imidazole ring attached to a benzohydrazide moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms, which imparts unique chemical and biological properties to the compound.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Target of Action
It’s known that benzimidazole derivatives, which this compound is a part of, can interact with proteins and enzymes . They have been extensively utilized as a drug scaffold in medicinal chemistry .
Mode of Action
It’s known that benzimidazole derivatives have a multitude of interesting pharmacological activity, including antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory activity .
Biochemical Pathways
Benzimidazole derivatives are known to interact with various biochemical pathways due to their wide-ranging biological activity .
Pharmacokinetics
It’s known that the pharmacokinetic properties of a compound greatly influence its bioavailability .
Result of Action
Benzimidazole derivatives are known to have a wide range of pharmacological activities, suggesting that they may have diverse molecular and cellular effects .
Biochemische Analyse
Biochemical Properties
4-(1H-Imidazol-1-yl)benzohydrazide plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with enzymes such as tyrosine kinases and phosphodiesterases, which are crucial in cell signaling pathways . The nature of these interactions often involves the inhibition or activation of the enzyme’s activity, leading to downstream effects on cellular processes. For instance, 4-(1H-Imidazol-1-yl)benzohydrazide can inhibit the activity of phosphodiesterases, thereby increasing the levels of cyclic nucleotides like cAMP and cGMP within the cell .
Cellular Effects
The effects of 4-(1H-Imidazol-1-yl)benzohydrazide on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce apoptosis in cancer cells by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes . Additionally, 4-(1H-Imidazol-1-yl)benzohydrazide can affect cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
At the molecular level, 4-(1H-Imidazol-1-yl)benzohydrazide exerts its effects through various mechanisms. One primary mechanism involves binding interactions with biomolecules, such as enzymes and receptors. For instance, this compound can bind to the active site of tyrosine kinases, inhibiting their activity and preventing the phosphorylation of downstream targets . Additionally, 4-(1H-Imidazol-1-yl)benzohydrazide can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of specific genes .
Temporal Effects in Laboratory Settings
The temporal effects of 4-(1H-Imidazol-1-yl)benzohydrazide in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that prolonged exposure to 4-(1H-Imidazol-1-yl)benzohydrazide can lead to sustained changes in cellular function, including alterations in cell proliferation and differentiation .
Dosage Effects in Animal Models
In animal models, the effects of 4-(1H-Imidazol-1-yl)benzohydrazide vary with different dosages. At low doses, this compound has been shown to have therapeutic effects, such as reducing tumor growth in cancer models . At high doses, 4-(1H-Imidazol-1-yl)benzohydrazide can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have also been observed, where a certain dosage is required to achieve a significant biological response .
Metabolic Pathways
4-(1H-Imidazol-1-yl)benzohydrazide is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities . Additionally, 4-(1H-Imidazol-1-yl)benzohydrazide can affect metabolic flux by modulating the activity of key metabolic enzymes, resulting in changes in the levels of specific metabolites .
Transport and Distribution
The transport and distribution of 4-(1H-Imidazol-1-yl)benzohydrazide within cells and tissues are mediated by various transporters and binding proteins. This compound can be transported across cell membranes by specific transporters, such as organic anion transporters . Once inside the cell, 4-(1H-Imidazol-1-yl)benzohydrazide can bind to intracellular proteins, affecting its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of 4-(1H-Imidazol-1-yl)benzohydrazide is crucial for its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . The localization of 4-(1H-Imidazol-1-yl)benzohydrazide within these compartments can influence its interactions with biomolecules and its overall biological activity .
Vorbereitungsmethoden
The synthesis of 4-(1H-Imidazol-1-yl)benzohydrazide typically involves the reaction of 4-(1H-Imidazol-1-yl)benzaldehyde with hydrazine hydrate. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The general reaction scheme is as follows:
Synthesis of 4-(1H-Imidazol-1-yl)benzaldehyde: This intermediate can be prepared by the N-arylation of imidazole using 4-bromobenzaldehyde in the presence of a suitable base and catalyst.
Formation of 4-(1H-Imidazol-1-yl)benzohydrazide: The 4-(1H-Imidazol-1-yl)benzaldehyde is then reacted with hydrazine hydrate under reflux conditions to yield the desired product.
Analyse Chemischer Reaktionen
4-(1H-Imidazol-1-yl)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The imidazole ring can participate in substitution reactions, where electrophilic or nucleophilic reagents replace hydrogen atoms on the ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce various substituted imidazole derivatives.
Vergleich Mit ähnlichen Verbindungen
4-(1H-Imidazol-1-yl)benzohydrazide can be compared with other imidazole derivatives such as:
4-(1H-Imidazol-1-yl)benzaldehyde: This compound is a precursor in the synthesis of 4-(1H-Imidazol-1-yl)benzohydrazide and shares similar chemical properties.
4-(1H-Imidazol-1-yl)aniline: Another related compound with an amine group instead of a hydrazide group, used in different synthetic applications.
4-(1H-Imidazol-1-yl)phenol: This compound has a hydroxyl group and is used in various chemical and biological studies.
Eigenschaften
IUPAC Name |
4-imidazol-1-ylbenzohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O/c11-13-10(15)8-1-3-9(4-2-8)14-6-5-12-7-14/h1-7H,11H2,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKKYANYOXHFZPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NN)N2C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70540387 | |
| Record name | 4-(1H-Imidazol-1-yl)benzohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70540387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96717-21-4 | |
| Record name | 4-(1H-Imidazol-1-yl)benzohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70540387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![5-tert-butyl 1-ethyl 3-(4-(4-methylpiperazin-1-yl)benzamido)pyrrolo[3,4-c]pyrazole-1,5(4H,6H)-dicarboxylate](/img/structure/B1600793.png)









